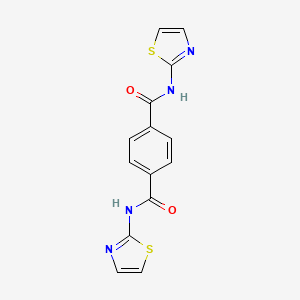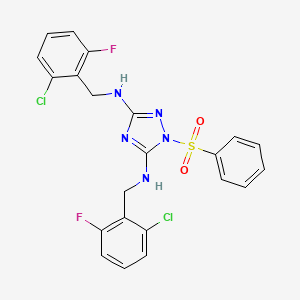![molecular formula C15H17BrN4 B5012221 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5012221.png)
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine is a compound that features a piperazine ring substituted with a bromophenyl group and a pyrimidine ring
作用機序
Target of Action
It’s known that pyrazole derivatives, which are structurally similar to the compound , have a broad spectrum of biological activities, including antitumor, antivirus, and antibacterial effects . They are important raw materials and intermediates for the development of drugs .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives can selectively inhibit COX-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
It’s known that purine and pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, such as antitumor, antivirus, and antibacterial effects .
Safety and Hazards
将来の方向性
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzyl chloride, is reacted with piperazine to form 4-[(4-bromophenyl)methyl]piperazine.
Coupling with Pyrimidine: The intermediate is then coupled with a pyrimidine derivative under basic conditions to yield the final product.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative .
科学的研究の応用
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific receptors or enzymes.
Chemical Biology: It serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but lacks the bromine atom.
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar structure with a methyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications .
特性
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSXYWVMIBACMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5012142.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
![N-[4-(ethylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B5012152.png)
![N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide](/img/structure/B5012153.png)

![(2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B5012175.png)
![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)

![2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B5012207.png)



